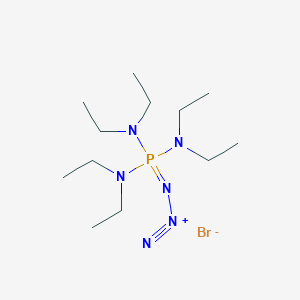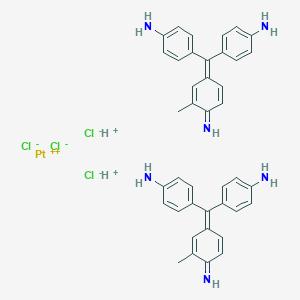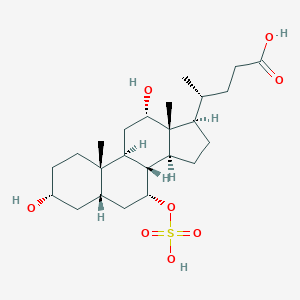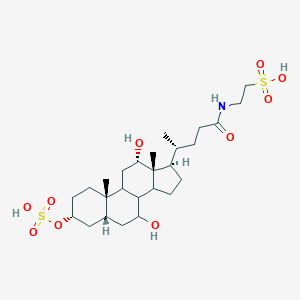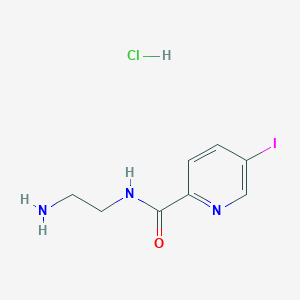
N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride, also known as A-84543, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a member of the pyridinecarboxamide family and has shown promise in several areas of research. In
作用机制
The mechanism of action of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride is not fully understood, but it is believed to act as a selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in the immune system and have been implicated in several physiological processes, including pain management and inflammation. By acting as a selective agonist of CB2 receptors, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride may be able to modulate these physiological processes and reduce pain and inflammation.
生化和生理效应
N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been shown to have several biochemical and physiological effects. In animal models, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been shown to reduce pain sensitivity and inflammation. Additionally, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are believed to be mediated through the activation of CB2 receptors.
实验室实验的优点和局限性
One advantage of using N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride in lab experiments is its selectivity for CB2 receptors. This selectivity allows researchers to study the effects of CB2 receptor activation without interfering with other physiological processes. Additionally, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been shown to be effective in reducing pain sensitivity and inflammation in animal models, making it a useful tool for studying these processes.
One limitation of using N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride in lab experiments is its limited availability. N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride is not widely available and can be difficult to synthesize. Additionally, the effects of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride may be species-specific, meaning that results obtained in animal models may not translate to humans.
未来方向
There are several future directions for research on N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride. One area of research is the development of more efficient synthesis methods for N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride. This would make the compound more widely available and facilitate further research.
Another area of research is the exploration of the potential therapeutic uses of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride. While N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has shown promise in the treatment of pain and addiction in animal models, further research is needed to determine its efficacy in humans.
Finally, research is needed to further elucidate the mechanism of action of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride. While it is believed to act as a selective agonist of CB2 receptors, the exact mechanism of action is not fully understood. Further research in this area could lead to the development of more effective therapies for pain and inflammation.
合成方法
The synthesis method for N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride involves several steps, including the reaction of 5-iodo-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylenediamine to form the desired product, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide. This product is then treated with hydrochloric acid to form the monohydrochloride salt of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride.
科学研究应用
N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been studied for its potential use in several scientific research applications. One area of research where N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has shown promise is in the field of pain management. Studies have shown that N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has analgesic properties and can reduce pain sensitivity in animal models. Additionally, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been studied for its potential use in the treatment of addiction. Studies have shown that N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride can reduce drug-seeking behavior in animal models of addiction.
属性
CAS 编号 |
136831-51-1 |
|---|---|
产品名称 |
N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride |
分子式 |
C8H11ClIN3O |
分子量 |
327.55 g/mol |
IUPAC 名称 |
N-(2-aminoethyl)-5-iodopyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H10IN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H |
InChI 键 |
SKKPLCGKYCICPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1I)C(=O)NCCN.Cl |
规范 SMILES |
C1=CC(=NC=C1I)C(=O)NCCN.Cl |
同义词 |
N-(2-aminoethyl)-5-iodo-2-pyridinecarboxamide Ro 43-0463 Ro-43-0463 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)
![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)
